molecular formula C12H6Cl2N2O B2940271 2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 52333-67-2

2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B2940271
CAS No.: 52333-67-2
M. Wt: 265.09
InChI Key: DUNXRUJVSJFCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with two chlorine atoms attached to the phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxazole ring, yielding the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxazole and pyridine derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and as a precursor for more complex compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, while in materials science, it may interact with other molecules to form stable structures.

Comparison with Similar Compounds

2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine can be compared with other oxazole derivatives, such as:

    2-Phenyl[1,3]oxazolo[4,5-b]pyridine: Lacks the chlorine substituents, resulting in different chemical properties and biological activities.

    2-(2,4-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine: Similar structure but with chlorine atoms at different positions, leading to variations in reactivity and applications.

    2-(2,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O/c13-7-3-4-9(14)8(6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNXRUJVSJFCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.